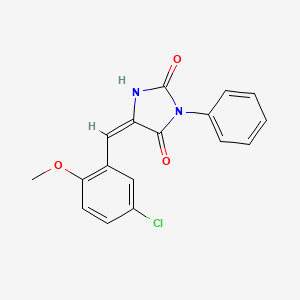![molecular formula C19H22N2O2S B5758318 N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5758318.png)
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide, also known as HDAC inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. HDAC inhibitor has been found to have strong anti-cancer properties and is being studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's. In
作用機序
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor works by inhibiting the activity of histone deacetylases (N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamides), which are enzymes that remove acetyl groups from histones. This leads to changes in gene expression and can result in cell death or differentiation. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has also been found to have non-histone targets, including transcription factors and signaling molecules.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and improve cognitive function in animal models of neurodegenerative diseases. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has also been found to have anti-inflammatory effects and can improve insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying gene expression and cell differentiation. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor is also relatively easy to synthesize and has a long shelf life. However, N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor can also have off-target effects, making it important to carefully control for experimental variables.
将来の方向性
There are several future directions for N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor research. One area of interest is the development of more selective N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitors that target specific N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide isoforms. This could lead to improved therapeutic efficacy and fewer side effects. Another area of interest is the combination of N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitors with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor research is also exploring the role of N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamides in epigenetic regulation and the potential for N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitors to be used in gene therapy.
合成法
The synthesis of N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor involves the reaction of 2-hydroxy-3,5-dimethylaniline with carbon disulfide to form 2-mercapto-3,5-dimethylphenylamine. This compound is then reacted with isopropyl 4-aminobenzoate to form N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide. The synthesis method has been optimized to ensure high purity and yield of the compound.
科学的研究の応用
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has been extensively studied for its potential therapeutic applications. It has been found to have strong anti-cancer properties and is being studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's. N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-11(2)14-5-7-15(8-6-14)18(23)21-19(24)20-16-10-12(3)9-13(4)17(16)22/h5-11,22H,1-4H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGXHCCRYKYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)


methanol](/img/structure/B5758263.png)



![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)




![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)